7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL
CAS No.: 874767-62-1
Cat. No.: VC2937816
Molecular Formula: C9H8FNO2
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
![7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL - 874767-62-1](/images/structure/VC2937816.png)
Specification
CAS No. | 874767-62-1 |
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Molecular Formula | C9H8FNO2 |
Molecular Weight | 181.16 g/mol |
IUPAC Name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Standard InChI | InChI=1S/C9H8FNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) |
Standard InChI Key | YXOJHOVPKUPGIZ-UHFFFAOYSA-N |
SMILES | C1COC2=C(C=C(C=C2)F)C(=O)N1 |
Canonical SMILES | C1COC2=C(C=C(C=C2)F)C(=O)N1 |
Introduction
Chemical Identity and Structural Features
Basic Identification and Nomenclature
7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL belongs to the benzoxazepine class of heterocyclic compounds, characterized by a seven-membered ring containing both oxygen and nitrogen heteroatoms. The compound is also known by several alternative names in scientific literature, reflecting different naming conventions and tautomeric forms.
Property | Value |
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CAS Number | 874767-62-1 |
Molecular Formula | C9H8FNO2 |
Molecular Weight | 181.16 g/mol |
Alternative Names | 7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one; 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one |
IUPAC Name | 7-Fluoro-2,3-dihydro-1,4-benzoxazepin-5-ol |
InChI Key | SJSXKAJLNRAXMI-UHFFFAOYSA-N |
SMILES | C1COC2=C(CN1)C=C(C=C2)F |
The compound exists in chemical registries under the CAS number 874767-62-1, with a defined molecular formula of C9H8FNO2 and molecular weight of 181.16 g/mol . Commercial suppliers and chemical databases consistently identify this structure, indicating its established place in chemical research .
Structural Characteristics and Tautomerism
The structure features a benzene ring fused to a seven-membered oxazepine ring. The fluorine atom at the 7-position of the benzo structure represents a key structural modification that distinguishes this compound from other benzoxazepines . Fluorine substitution typically enhances metabolic stability, lipophilicity, and potentially binding affinity to biological targets.
An interesting characteristic of this compound is its potential tautomerism. The "OL" suffix in one naming convention suggests an alcohol functionality (enol form), while alternative names containing "ONE" indicate a ketone group (keto form) . This keto-enol tautomerism is significant because:
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It can influence the compound's reactivity in chemical reactions
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It may affect hydrogen bonding capabilities with biological targets
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It could impact the compound's stability under different pH conditions
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It potentially alters the compound's pharmacokinetic properties
The seven-membered ring system presents unique conformational flexibility compared to six-membered heterocycles, potentially impacting its binding to biological targets . The synthesis of seven-membered heterocycles like 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL is considered challenging due to "unfavorable kinetics, thermodynamics, and less ordered ring-closing transition state" .
Synthesis and Chemical Behavior
Chemical Reactivity
The reactivity of 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL is likely influenced by several structural features:
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The nucleophilic nitrogen atom can participate in various substitution reactions
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The carbonyl/hydroxyl group (depending on the tautomeric form) provides sites for nucleophilic attack
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The seven-membered ring may undergo ring-opening reactions under certain conditions
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The aromatic system can participate in typical electrophilic aromatic substitution reactions, though the fluorine substituent would direct substitution away from its position
Research on related benzoxazepine derivatives indicates potential for -hydride shift-cyclization reactions and C(sp2)-H functionalization, suggesting similar reactivity might be possible with 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL .
Biological Activity and Pharmaceutical Applications
Neuroprotective Activity
Benzoxazepine derivatives have demonstrated neuroprotective activities against various neurotoxic agents. Research has shown that certain benzoxazepines exhibit:
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Acetylcholinesterase (AChE) inhibitory activity
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Protection against hydrogen peroxide (H2O2)-induced cellular injuries
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Protection against β-amyloid fragment (Aβ25–35)-induced neurotoxicity
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Protection against oxygen-glucose deprivation (OGD)-induced neurotoxicity
A related 1,5-benzoxazepine derivative was reported to have AChE inhibitory activity with an IC50 value of 6.98 × 10-6 mol/L . This suggests that 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL might also possess neuroprotective properties, though specific studies on this compound are needed to confirm this potential.
Structure-Activity Relationships
The relationship between structure and activity in benzoxazepine derivatives provides valuable insights for optimizing compounds like 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL:
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The seven-membered ring size appears crucial for certain biological activities
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Fluorine substitution typically enhances metabolic stability and can improve binding to target proteins
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The position of the fluorine atom (7-position in this case) may affect binding affinity to specific targets
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The presence of the oxazepine ring structure enables specific interactions with biological targets like kinases
Research on benzoxazepinone RIP1 inhibitors has revealed that "this benzoxazepinone series maintains the high potency and selectivity" and possesses "the capability to obtain good oral PK profiles in rodents" . This suggests that 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL might have favorable pharmacokinetic properties, though specific studies would be required to confirm this.
Related Compounds and Structural Analogues
Benzoxazepine Derivatives
Several structurally related compounds to 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL have been reported in the literature:
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(7-Fluoro-5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetic acid (CAS: 874767-72-3) - Features an additional acetic acid group attached to the nitrogen atom
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3-(7-fluoro-2,3-dihydrobenzo[f] oxazepin-4(5H)-yl)-3-oxopropanenitrile (CAS: 2098026-27-6) - Contains a cyanoethanoyl group at the nitrogen position
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7-Amino-4-methyl-3,4-dihydrobenzo[f] oxazepin-5(2H)-one (CAS: 129018-77-5) - Has an amino group instead of fluorine, and a methyl group at the 4-position
These related compounds provide additional context for understanding the structural diversity and potential modifications of the benzoxazepine scaffold.
Comparison with Other Heterocycles
The benzoxazepine structure of 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL can be compared with other heterocyclic systems:
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Benzodioxepinones - Feature two oxygen atoms in the seven-membered ring rather than one oxygen and one nitrogen
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Benzothiazepines - Contain sulfur instead of oxygen in the seven-membered ring
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Benzodiazepines - Contain two nitrogen atoms in the seven-membered ring
Each of these heterocyclic systems displays distinct biological activities and pharmaceutical applications. For example, benzodiazepines are well-known for their anxiolytic, sedative, and anticonvulsant properties, while benzothiazepines include calcium channel blockers used in cardiovascular medicine.
Understanding these structural relationships helps contextualize the potential applications of 7-Fluoro-2,3-dihydrobenzo[F] oxazepin-5-OL within the broader landscape of heterocyclic medicinal chemistry.
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